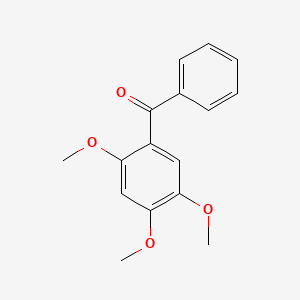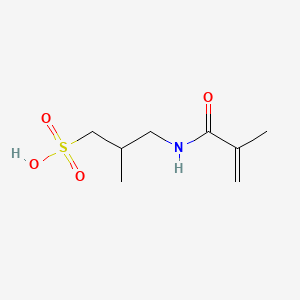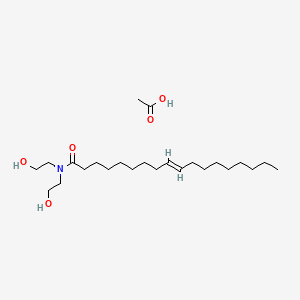
3,4-Dibenzyltoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibenzyltoluene is an organic compound that belongs to the family of dibenzyltoluenes. These compounds are characterized by the presence of two benzyl groups attached to a toluene core. This compound is particularly notable for its applications in hydrogen storage as a liquid organic hydrogen carrier (LOHC). This compound is used in various industrial applications due to its stability and ability to undergo hydrogenation and dehydrogenation reactions efficiently .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Toluene+2Benzyl ChlorideAlCl3this compound+2HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of toluene and minimize the formation of by-products. The use of advanced separation techniques such as distillation and crystallization helps in purifying the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the aromatic rings, converting it into perhydro-3,4-dibenzyltoluene.
Substitution: The replacement of hydrogen atoms on the aromatic rings with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Hydrogenation: Typically carried out using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Hydrogenation: Perhydro-3,4-dibenzyltoluene.
Oxidation: Benzylic alcohols and ketones.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dibenzyltoluene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation and dehydrogenation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate hydrogen.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized as a heat transfer fluid and in hydrogen storage systems due to its stability and high hydrogen capacity
Wirkmechanismus
The primary mechanism of action for 3,4-Dibenzyltoluene involves its ability to undergo reversible hydrogenation and dehydrogenation reactions. In the presence of a suitable catalyst, this compound can absorb hydrogen to form perhydro-3,4-dibenzyltoluene. This hydrogenated form can then release hydrogen under controlled conditions, making it an efficient hydrogen storage medium. The molecular targets and pathways involved in these reactions include the activation of the aromatic rings and the formation of stable intermediates .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dibenzyltoluene
- 2,5-Dibenzyltoluene
- 3,5-Dibenzyltoluene
Comparison: 3,4-Dibenzyltoluene is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and hydrogen storage capacity. Compared to its isomers, this compound exhibits higher stability and a more favorable hydrogenation/dehydrogenation profile, making it a preferred choice for LOHC applications .
Eigenschaften
CAS-Nummer |
128753-30-0 |
|---|---|
Molekularformel |
C21H20 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1,2-dibenzyl-4-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-13-20(15-18-8-4-2-5-9-18)21(14-17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
KPONZMLBSOZSHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)




